8-Methoxy-3-methylquinolin-4-ol
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Overview
Description
8-Methoxy-3-methylquinolin-4-ol is a chemical compound with the molecular formula C11H11NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a methoxy group at the 8th position and a methyl group at the 3rd position on the quinoline ring, along with a hydroxyl group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methoxy-3-methylquinoline with suitable reagents to introduce the hydroxyl group at the 4th position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
8-Methoxy-3-methylquinolin-4-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interact with DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the methoxy and methyl groups.
8-Methoxyquinoline: Similar but lacks the hydroxyl group at the 4th position.
3-Methylquinoline: Similar but lacks the methoxy and hydroxyl groups.
Uniqueness: 8-Methoxy-3-methylquinolin-4-ol is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-3-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPXXUUQNBDNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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